N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
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Overview
Description
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group, a phenethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through an electrophilic aromatic substitution reaction.
Formation of the Acetamide Moiety: The acetamide moiety is formed by reacting the intermediate compound with acetic anhydride under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted phenyl and piperidine derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity and signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic processes.
Pathway Modulation: Affecting various biochemical pathways to produce desired effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
- N-(4-bromophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
- N-(4-methylphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
Uniqueness
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs.
Properties
CAS No. |
244195-30-0 |
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Molecular Formula |
C21H25FN2O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C21H25FN2O/c1-17(25)24(20-9-7-19(22)8-10-20)21-12-15-23(16-13-21)14-11-18-5-3-2-4-6-18/h2-10,21H,11-16H2,1H3 |
InChI Key |
OXKSBDHHJOPFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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